molecular formula C80H88CuN8O8 B1146866 Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine CAS No. 155773-67-4

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine

Cat. No. B1146866
M. Wt: 1353.15
InChI Key:
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Description

Synthesis Analysis

The synthesis of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine is typically achieved through the molecular fragments method, a process characterized by the condensation of appropriate precursors under controlled conditions. Huo Li-hua (2004) detailed the synthesis using elemental analysis, IR spectra, and UV absorption in CHCl_3, demonstrating specific absorptions at 758 and 854 nm attributed to Q-bands of H-aggregate and monomer, respectively, in fresh solution (Huo Li-hua, 2004).

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a central copper(II) ion coordinated to a naphthalocyanine ring. The presence of octabutoxy groups significantly influences the compound's electronic structure and optical properties, leading to specific UV-Vis absorption characteristics that are indicative of its unique molecular configuration.

Chemical Reactions and Properties

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine participates in various chemical reactions, including the electrocatalytic reduction of carbon dioxide, as demonstrated by A. Rios-Escudero et al. (2006). This study highlighted the steric and electronic effects of long alkyl chain substituents on the complex's structure and properties, including its role in the electrocatalytic reduction of carbon dioxide around -0.90 V versus Ag/AgCl (A. Rios-Escudero et al., 2006).

Scientific Research Applications

Application 1: Optoelectronics

  • Specific Scientific Field: Optoelectronics
  • Summary of the Application: Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine is widely used in optoelectronics, particularly in the manufacture of organic light-emitting diodes (OLEDs) .

Application 2: Organic Solar Cells

  • Specific Scientific Field: Photovoltaics
  • Summary of the Application: This compound also finds application in organic solar cells .

Application 3: Security Markings

  • Specific Scientific Field: Security Technology
  • Summary of the Application: This compound can be used in security markings .
  • Methods of Application: The compound can be used as a dye in security markings. When exposed to specific wavelengths of light, it can produce a distinctive fluorescence, making it useful for anti-counterfeiting measures .
  • Results or Outcomes: The use of this compound in security markings can enhance the security of various products and documents by making counterfeiting more difficult .

Application 4: Lithography

  • Specific Scientific Field: Microfabrication
  • Summary of the Application: Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine can be used in lithography .
  • Methods of Application: In lithography, the compound can be used as a photoresist. It can be applied to a substrate and then exposed to light through a mask. The exposed areas can then be developed to create a pattern .
  • Results or Outcomes: The use of this compound in lithography can enable the creation of high-resolution patterns, which are essential in the fabrication of microelectronic devices .

properties

IUPAC Name

copper;5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H88N8O8.Cu/c1-9-17-41-89-65-49-33-25-26-34-50(49)66(90-42-18-10-2)58-57(65)73-81-74(58)86-76-61-62(70(94-46-22-14-6)54-38-30-29-37-53(54)69(61)93-45-21-13-5)78(83-76)88-80-64-63(71(95-47-23-15-7)55-39-31-32-40-56(55)72(64)96-48-24-16-8)79(84-80)87-77-60-59(75(82-77)85-73)67(91-43-19-11-3)51-35-27-28-36-52(51)68(60)92-44-20-12-4;/h25-40H,9-24,41-48H2,1-8H3;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIWQZDKAOMTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C2C=CC=CC2=C(C3=C4[N-]C(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)[N-]8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H88CuN8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1353.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine

CAS RN

155773-67-4
Record name Copper(II)-5,9,14,18,23,27,32,36-octabutyloxy-2,3-naphthalocyanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
22
Citations
N Ohtani, S Majima - Advanced Materials Research, 2013 - Trans Tech Publ
Organic photodiodes operating in the near-infrared (NIR) region with an operating wavelength of about 850 nm, which corresponds to GaAs-based optical devices, were fabricated by …
Number of citations: 1 www.scientific.net
N Ohtani, K Nakajima, K Bando - physica status solidi (c), 2011 - Wiley Online Library
In this research, organic photodiodes (NIR‐OPDs) operating in the near‐infrared region were fabricated by wet process. Copper(II) 5,9,14,18,23,27,32,36‐octabutoxy‐2,3‐…
Number of citations: 3 onlinelibrary.wiley.com
H Choi, GH Lee, KS Kim, SK Hahn - ACS applied materials & …, 2018 - ACS Publications
Machines have greatly contributed to the human civilization, enabling tasks beyond our capacities for improved quality of life. Recently, the progress in nanotechnology has triggered to …
Number of citations: 66 pubs.acs.org
AV Soldatova - 2006 - rave.ohiolink.edu
To date the photothermal effects studied in this laboratory have employed tetrapyrroles with first row transition metal centers as exogenous photosensitizers and this, in turn, has …
Number of citations: 1 rave.ohiolink.edu
MJ Duffy, O Planas, A Faust, T Vogl, S Hermann… - Photoacoustics, 2018 - Elsevier
In this paper we establish a methodology to predict photoacoustic imaging capabilities from the structure of absorber molecules (sonochromes). The comparative in vitro and in vivo …
Number of citations: 31 www.sciencedirect.com
N Elmas Duran, İ Çapan - Surface Review and Letters, 2020 - World Scientific
Spin-coated thin films of copper phthalocyanine (CuPc) were fabricated using different rotation speeds from 250 rpm to 1250 rpm. The structural characterization of these films was …
Number of citations: 8 www.worldscientific.com
IN Ivanov - 1998 - search.proquest.com
Three different ways of changing reactivity and photophysical properties of a low-lying excited state of phthalocyanines and octabutoxy-naphthalocyanines were tested in this study …
Number of citations: 2 search.proquest.com
M Wang, YL Yang, K Deng, C Wang - The Journal of Physical …, 2007 - ACS Publications
We observed the helical structures formed by achiral CuNPcOC4 molecules, and the uncoiling process of the helical fibrillar aggregates is examined by variable temperature AFM. It is …
Number of citations: 11 pubs.acs.org
N Elmas Duran, I Çapan - Indian Journal of Physics, 2020 - Springer
Optical properties of spin-coated films of copper phthalocyanine (CuPc) are investigated by using UV–visible spectroscopy. The absorption spectra were recorded in the UV–visible …
Number of citations: 3 link.springer.com
SR Mishra, SC Mehendale - … of advanced electronic and photonic materials …, 2001 - Elsevier
Publisher Summary This chapter discusses organic materials for optical limiting. An optical limiter protects optical sensors and other sensitive elements from damage because of …
Number of citations: 9 www.sciencedirect.com

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